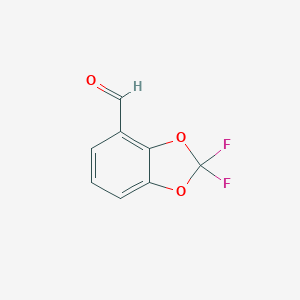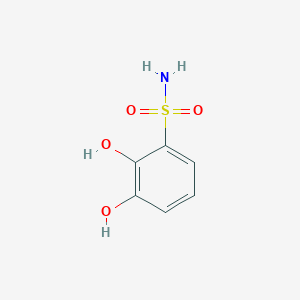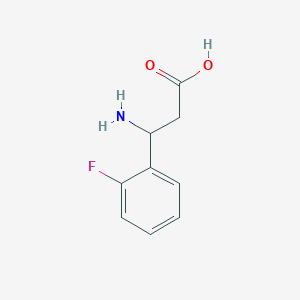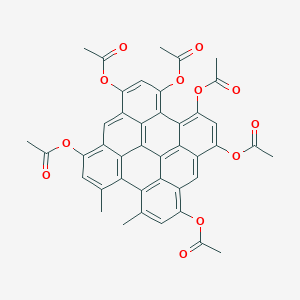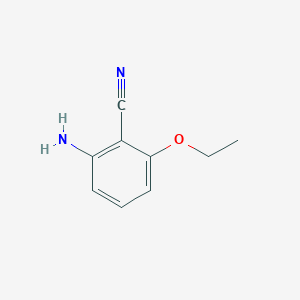
3-O-Glucosylchlormadinol acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-Glucosylchlormadinol acetate, also known as CGA, is a natural compound found in coffee beans. It has gained attention in recent years for its potential health benefits, particularly in the area of diabetes management. CGA is a polyphenol compound that has been shown to have antioxidant and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 3-O-Glucosylchlormadinol acetate is not fully understood, but it is thought to work by inhibiting the activity of glucose-6-phosphatase, an enzyme that plays a key role in glucose production in the liver. By inhibiting this enzyme, 3-O-Glucosylchlormadinol acetate can reduce glucose production in the liver, which can improve glucose metabolism and reduce the risk of type 2 diabetes.
Biochemical and Physiological Effects:
3-O-Glucosylchlormadinol acetate has been shown to have a number of biochemical and physiological effects. It has been shown to improve glucose metabolism, increase insulin sensitivity, and reduce the risk of type 2 diabetes. In addition, 3-O-Glucosylchlormadinol acetate has been shown to have antioxidant and anti-inflammatory properties, which may provide additional health benefits.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-O-Glucosylchlormadinol acetate for lab experiments is that it is a natural compound that can be easily synthesized from coffee beans. In addition, 3-O-Glucosylchlormadinol acetate has been shown to have potential health benefits, which makes it an interesting compound for research. However, one limitation of 3-O-Glucosylchlormadinol acetate for lab experiments is that it may not be as potent as other compounds that have been developed specifically for research purposes.
Zukünftige Richtungen
There are a number of future directions for research on 3-O-Glucosylchlormadinol acetate. One area of research is the potential use of 3-O-Glucosylchlormadinol acetate for the management of type 2 diabetes. Studies have shown that 3-O-Glucosylchlormadinol acetate can improve glucose metabolism and increase insulin sensitivity, which may make it a useful compound for diabetes management. Another area of research is the potential use of 3-O-Glucosylchlormadinol acetate as an antioxidant and anti-inflammatory agent. Studies have shown that 3-O-Glucosylchlormadinol acetate has antioxidant and anti-inflammatory properties, which may provide additional health benefits. Finally, research could be conducted to investigate the potential use of 3-O-Glucosylchlormadinol acetate in other areas, such as cancer prevention and cardiovascular health.
Synthesemethoden
3-O-Glucosylchlormadinol acetate can be synthesized from chlorogenic acid, which is found in coffee beans. The synthesis involves the extraction of chlorogenic acid from the coffee beans, followed by enzymatic hydrolysis to produce 3-O-Glucosylchlormadinol acetate. The enzymatic hydrolysis is carried out using β-glucosidase, which cleaves the glucose moiety from the chlorogenic acid to produce 3-O-Glucosylchlormadinol acetate.
Wissenschaftliche Forschungsanwendungen
3-O-Glucosylchlormadinol acetate has been the subject of numerous scientific studies in recent years. It has been shown to have potential health benefits, particularly in the area of diabetes management. Studies have shown that 3-O-Glucosylchlormadinol acetate can improve glucose metabolism, increase insulin sensitivity, and reduce the risk of type 2 diabetes. In addition, 3-O-Glucosylchlormadinol acetate has been shown to have antioxidant and anti-inflammatory properties, which may provide additional health benefits.
Eigenschaften
CAS-Nummer |
113547-99-2 |
|---|---|
Molekularformel |
C29H41ClO9 |
Molekulargewicht |
569.1 g/mol |
IUPAC-Name |
[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C29H41ClO9/c1-14(32)29(39-15(2)33)10-7-19-17-12-21(30)20-11-16(5-8-27(20,3)18(17)6-9-28(19,29)4)37-26-25(36)24(35)23(34)22(13-31)38-26/h11-12,16-19,22-26,31,34-36H,5-10,13H2,1-4H3/t16-,17+,18-,19-,22+,23+,24-,25+,26+,27+,28-,29-/m0/s1 |
InChI-Schlüssel |
FYXRJCKQDXHCLY-NGBQXFLDSA-N |
Isomerische SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=C[C@H](CC[C@]34C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)Cl)C)OC(=O)C |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(CCC34C)OC5C(C(C(C(O5)CO)O)O)O)Cl)C)OC(=O)C |
Kanonische SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(CCC34C)OC5C(C(C(C(O5)CO)O)O)O)Cl)C)OC(=O)C |
Synonyme |
3-GCMA 3-O-glucosylchlormadinol acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyltetrahydropyrazolo[1,2-c][1,3,4]oxadiazin-8(1H)-imine](/img/structure/B53412.png)
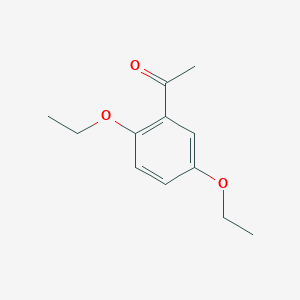
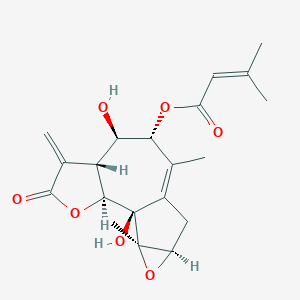

![((3aR,4R,6aS)-5-Benzyl-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl)methanol](/img/structure/B53420.png)
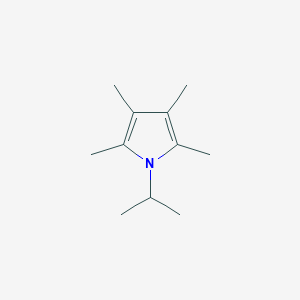
![(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol](/img/structure/B53426.png)

